Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542781
InChI: InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1
SMILES: CN1CCCC(C1)NC2CC2
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine

CAS No.:

Cat. No.: VC13542781

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name (3R)-N-cyclopropyl-1-methylpiperidin-3-amine
Standard InChI InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1
Standard InChI Key CANKZASBOVHULO-SECBINFHSA-N
Isomeric SMILES CN1CCC[C@H](C1)NC2CC2
SMILES CN1CCCC(C1)NC2CC2
Canonical SMILES CN1CCCC(C1)NC2CC2

Introduction

Chemical Structure and Stereochemical Features

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine (C10_{10}H18_{18}N2_{2}) comprises a piperidine ring substituted at the 1-position with a methyl group and at the 3-position with a cyclopropylamine moiety. The stereochemistry at the 3-position is specified as (R), which influences its interactions with biological targets. Key structural attributes include:

  • Molecular Formula: C10_{10}H18_{18}N2_{2}

  • Molecular Weight: 166.26 g/mol (calculated)

  • Stereochemistry: The (R)-configuration at the piperidine 3-position introduces chirality, critical for enantioselective binding .

Comparative data from structurally related amines, such as [(R)-cyclopropyl(phenyl)methyl]amine (C10_{10}H13_{13}N, MW 147.22 g/mol) , highlight the impact of substituents on molecular weight and lipophilicity. The replacement of a phenyl group with a methyl-piperidine system likely enhances solubility due to the piperidine’s basic nitrogen .

Synthetic Strategies and Manufacturing Considerations

The synthesis of Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine can be inferred from methods used for analogous piperidine derivatives. A plausible route involves:

Step 1: Preparation of (R)-1-Methyl-Piperidin-3-amine

  • Reductive Amination: Reacting piperidin-3-one with methylamine under catalytic hydrogenation conditions yields 1-methyl-piperidin-3-amine. Asymmetric synthesis techniques, such as using chiral catalysts, ensure the (R)-configuration .

Table 1: Representative Synthetic Yields for Related Amines

Reaction StepYield (%)ConditionsSource
Reductive amination of ketones70–85H2_2/Pd-C, EtOH
Cyclopropane alkylation60–75K2_2CO3_3, DMF, 80°C
CompoundTargetIC50_{50} (nM)Source
HTL22562CGRP Receptor1.2
KDM2B Inhibitor (WO2016112284)Histone Demethylase50

Physicochemical and Pharmacokinetic Properties

The compound’s drug-likeness can be extrapolated from similar amines:

  • LogP: Estimated at 1.8–2.5 (compared to 2.8 for [(R)-cyclopropyl(phenyl)methyl]amine ), indicating moderate lipophilicity.

  • Solubility: Predicted aqueous solubility of 0.5–1.2 mg/mL at pH 7.4, aided by the basic piperidine nitrogen .

  • pKa: The piperidine nitrogen likely has a pKa of ~10.5, enabling protonation under physiological conditions .

Patent Landscape and Industrial Relevance

Although no patents directly claim Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine, its structural motifs appear in:

  • WO2016112284A1: Covers piperidin-3-yl derivatives as KDM2B inhibitors .

  • US8299246B2: Discloses cyclopropylamino-pyrazinyl benzamides for kinase modulation .

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